1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE
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Overview
Description
1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 5-chloro-2-methylphenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 5-chloro-2-methylphenyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-PROPANONE
- 1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-BUTANONE
Uniqueness
1-(4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of the 5-chloro-2-methylphenyl group. These structural features may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-14-3-4-17(20)13-18(14)22-9-11-23(12-10-22)19(25)16-5-7-21(8-6-16)15(2)24/h3-4,13,16H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDMYPQDWUGGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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